molecular formula C10H11N3O2 B15275185 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid

2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B15275185
M. Wt: 205.21 g/mol
InChI Key: KGJHXPZDOGSDTM-UHFFFAOYSA-N
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Description

2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a pent-3-yn-1-ylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pent-3-yn-1-ylamino Group: The pent-3-yn-1-ylamino group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with pent-3-yn-1-amine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the amino group.

Scientific Research Applications

2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Biological Studies: It can be used in studies investigating the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules for various chemical applications.

Mechanism of Action

The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine-5-carboxylic acid: Lacks the pent-3-yn-1-yl group, making it less hydrophobic and potentially less bioactive.

    2-[(Pent-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and binding properties.

    2-[(Pent-3-yn-1-yl)amino]pyridine-5-carboxylic acid:

Uniqueness

2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the pent-3-yn-1-ylamino group and the carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(pent-3-ynylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-2-3-4-5-11-10-12-6-8(7-13-10)9(14)15/h6-7H,4-5H2,1H3,(H,14,15)(H,11,12,13)

InChI Key

KGJHXPZDOGSDTM-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=NC=C(C=N1)C(=O)O

Origin of Product

United States

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